Potassium (Z)-hexadec-9-enoate
CAS No.: 18175-44-5
Cat. No.: VC21033690
Molecular Formula: C16H29KO2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18175-44-5 |
---|---|
Molecular Formula | C16H29KO2 |
Molecular Weight | 292.5 g/mol |
IUPAC Name | potassium;(Z)-hexadec-9-enoate |
Standard InChI | InChI=1S/C16H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; |
Standard InChI Key | MHUCSRUPTZFQQD-CFYXSCKTSA-M |
Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
SMILES | CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Introduction
Property | Value |
---|---|
Molecular Formula | KC₁₆H₂₉O₂ |
Molecular Weight | 292.5 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in water; partially soluble in alcohols |
Melting Point | Estimated 280-300°C (decomposition) |
Appearance | White to off-white crystalline solid |
The compound's solubility profile reflects its dual nature: the ionic potassium-carboxylate component promotes water solubility, while the long hydrocarbon chain contributes to solubility in less polar solvents. This balance of properties makes it useful as an emulsifier and surfactant in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (Z)-hexadec-9-enoate typically involves neutralization reactions between (Z)-hexadec-9-enoic acid and potassium-containing bases. The most common synthesis methods include:
The direct neutralization reaction between palmitoleic acid and potassium hydroxide can be represented as:
(Z)-C₁₆H₃₀O₂ (acid) + KOH → K⁺(Z)-C₁₆H₂₉O₂⁻ + H₂O
This reaction is typically conducted in aqueous or alcoholic medium at moderate temperatures (20-50°C) to ensure complete neutralization without affecting the double bond. The reaction proceeds rapidly due to the high reactivity of the carboxylic acid with the strong base.
Alternative synthetic routes include metathesis reactions of other metal salts of (Z)-hexadec-9-enoic acid with potassium salts:
Na⁺(Z)-C₁₆H₂₉O₂⁻ + KCl → K⁺(Z)-C₁₆H₂₉O₂⁻ + NaCl
This approach may be preferred when starting with commercially available sodium salts or when specific reaction conditions are required.
Industrial Production Methods
Industrial production of Potassium (Z)-hexadec-9-enoate employs several scaled-up processes that ensure efficiency and product purity. These processes mirror laboratory-scale methods with important modifications to accommodate larger volumes and optimize cost-effectiveness.
The industrial process typically begins with the extraction and purification of palmitoleic acid from natural sources such as macadamia oil, sea buckthorn oil, or specific marine sources. Following purification, the acid undergoes neutralization with potassium hydroxide under carefully controlled conditions to ensure complete reaction while preserving the unsaturated bond.
Key considerations in industrial production include:
-
Temperature control to prevent oxidation of the unsaturated bond
-
Precise pH monitoring to ensure complete neutralization
-
Efficient mixing systems to promote rapid and uniform reaction
-
Purification methods such as recrystallization or filtration to achieve desired product specifications
Continuous flow reactors may be employed in modern production facilities to enhance process control and efficiency. These systems allow for precise control of reaction parameters and facilitate easier scaling of production volumes.
Chemical Properties and Reactions
Types of Reactions
The chemical behavior of Potassium (Z)-hexadec-9-enoate is largely determined by its functional groups—the carboxylate salt and the carbon-carbon double bond. The compound undergoes several characteristic reactions that define its reactivity profile.
The carboxylate group participates in typical salt reactions, while the double bond engages in addition reactions common to alkenes. This dual reactivity creates a diverse reaction profile that includes:
-
Acidification reactions, converting the salt back to the free acid
-
Oxidation reactions targeting the unsaturated bond
-
Reduction reactions, particularly of the carbon-carbon double bond
-
Metathesis reactions involving ion exchange
The unsaturated bond makes this compound more reactive than its saturated counterparts, especially toward oxidizing agents and electrophiles.
Common Reagents and Conditions
Potassium (Z)-hexadec-9-enoate interacts with various reagents under specific conditions to yield predictable products. The most common reagents and conditions include:
For acidification reactions, common reagents include mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid. These reactions typically proceed at room temperature in aqueous solutions, rapidly converting the salt to the free acid form.
Oxidation of the double bond can be achieved using potassium permanganate, hydrogen peroxide, or ozone. Depending on the specific reagent and conditions, oxidation can lead to different products, including epoxides, diols, or cleaved products resulting from C-C bond rupture.
Reduction reactions typically employ hydrogen gas with appropriate catalysts (such as palladium on carbon) or metal hydrides like sodium borohydride. These reactions target the double bond, converting it to a single bond and forming the saturated analog.
Major Products Formed
The reactions of Potassium (Z)-hexadec-9-enoate yield various products depending on the reaction conditions and reagents. The major products include:
Acidification with mineral acids produces (Z)-hexadec-9-enoic acid (palmitoleic acid), regenerating the parent acid from its salt form.
Oxidation reactions can produce multiple products depending on the oxidizing agent and conditions:
-
Mild oxidation with peroxides may form 9,10-epoxyhexadecanoate
-
Hydroxylation with potassium permanganate under controlled conditions yields 9,10-dihydroxyhexadecanoate
-
Vigorous oxidation, particularly with ozone, can cleave the double bond, resulting in shorter-chain carboxylic acids
Reduction of the double bond results in potassium hexadecanoate (potassium palmitate), the saturated analog lacking the characteristic double bond.
Metathesis reactions with solutions containing divalent or trivalent metal ions produce insoluble metal salts of (Z)-hexadec-9-enoic acid, which often precipitate from solution.
Applications and Research Findings
Scientific Research Applications
Potassium (Z)-hexadec-9-enoate serves multiple purposes in scientific research, contributing to advancements across several disciplines. Its applications in research settings include:
In chemistry, the compound functions as a model system for studying carboxylate salts with unsaturated hydrocarbon chains. It serves as an important precursor for synthesizing more complex fatty acid derivatives and provides insights into the reactivity patterns of unsaturated carboxylates.
Biological research utilizes this compound to investigate membrane interactions and the effects of unsaturated fatty acid salts on membrane fluidity. The cis configuration at the 9th position creates a characteristic bend in the hydrocarbon chain that influences how the molecule integrates into biological membranes.
Biochemical studies employ Potassium (Z)-hexadec-9-enoate to examine fatty acid metabolism and signaling pathways. The compound has shown potential relevance to lipid metabolism regulation and may interact with specific cellular receptors.
Industrial Applications
The unique properties of Potassium (Z)-hexadec-9-enoate make it valuable across several industries, as summarized in Table 2.
Field | Applications |
---|---|
Personal Care | Soap manufacturing, shampoos, cosmetic emulsifiers |
Industry | Lubricants, metal working fluids, corrosion inhibitors |
Medicine | Potential therapeutic agent, drug delivery systems |
Research | Membrane studies, lipid metabolism investigations |
Food | Emulsifier, preservative (subject to regulatory approval) |
In personal care products, the compound functions as an emulsifier and surfactant, contributing to the stability and texture of formulations. Its mild nature compared to some synthetic surfactants makes it suitable for sensitive skin applications.
Industrial applications leverage the compound's lubricating properties and its ability to form protective films on metal surfaces, potentially inhibiting corrosion.
Comparative Analysis
Similar Compounds
Understanding the properties of Potassium (Z)-hexadec-9-enoate requires comparison with structurally related compounds. Table 3 provides a comparative analysis of Potassium (Z)-hexadec-9-enoate with similar compounds.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
Potassium (Z)-hexadec-9-enoate | KC₁₆H₂₉O₂ | 292.5 | Base compound |
Sodium (Z)-hexadec-9-enoate | NaC₁₆H₂₉O₂ | 276.4 | Different metal counterion, potentially different solubility |
Potassium hexadecanoate | KC₁₆H₃₁O₂ | 294.5 | No double bond, more stable to oxidation |
Potassium (Z)-octadec-9-enoate | KC₁₈H₃₃O₂ | 320.5 | Longer carbon chain (18 vs 16 carbons) |
The sodium analog, Sodium (Z)-hexadec-9-enoate, shares many properties with the potassium salt but typically exhibits different solubility characteristics and crystalline structure due to the smaller ionic radius of sodium.
Potassium hexadecanoate (potassium palmitate) lacks the double bond present in Potassium (Z)-hexadec-9-enoate, resulting in a more linear molecule that packs more efficiently in crystalline form. This structural difference leads to higher melting points and reduced reactivity toward oxidizing agents.
Potassium (Z)-octadec-9-enoate (potassium oleate) features a longer carbon chain (18 versus 16 carbons) but maintains the unsaturation at the 9th position. The additional carbon atoms increase the hydrophobic character, potentially affecting solubility, melting point, and surface activity.
Uniqueness of Potassium (Z)-hexadec-9-enoate
The distinctive features of Potassium (Z)-hexadec-9-enoate arise from its specific molecular architecture. The Z-configuration of the double bond at the 9th position creates a characteristic bend in the hydrocarbon chain, significantly influencing molecular packing and intermolecular interactions.
This structural feature contributes to several unique properties:
-
The bent conformation disrupts crystalline packing, potentially lowering melting points compared to saturated analogs
-
Enhanced membrane fluidity effects when incorporated into lipid bilayers
-
Specific receptor interactions that may differ from both saturated and trans-unsaturated counterparts
-
Different micelle formation characteristics and critical micelle concentrations
The combination of the potassium counterion with the specifically positioned unsaturation creates a compound with distinct chemical reactivity, physical properties, and biological interactions.
Mechanism of Action
Biological Interaction
The biological interactions of Potassium (Z)-hexadec-9-enoate are primarily mediated by its amphiphilic structure and the specific geometry conferred by its cis double bond. In biological systems, the compound interacts with cellular components through several mechanisms.
The compound can intercalate into phospholipid bilayers of cell membranes, altering membrane fluidity and potentially affecting membrane protein function. The bent configuration of the hydrocarbon chain, caused by the cis double bond, prevents tight packing of membrane lipids, increasing membrane fluidity compared to saturated fatty acids.
At the cellular level, Potassium (Z)-hexadec-9-enoate may interact with specific receptors, including peroxisome proliferator-activated receptors (PPARs), which function as lipid-sensing transcription factors regulating gene expression related to lipid metabolism and inflammation.
The compound's ability to form micelles in aqueous environments may also contribute to its biological effects by facilitating the transport and delivery of lipophilic compounds across biological barriers.
Biochemical Pathways
The influence of Potassium (Z)-hexadec-9-enoate extends to various biochemical pathways, potentially modulating cellular metabolism and signaling cascades. The compound may affect:
Lipid metabolism pathways, potentially influencing the activity of enzymes involved in lipid synthesis and breakdown. Studies on palmitoleic acid suggest effects on hepatic lipid metabolism and adipocyte function, which may extend to its potassium salt.
Inflammatory signaling cascades, possibly through interaction with nuclear receptors that regulate the expression of pro-inflammatory and anti-inflammatory mediators. This mechanism may underlie the potential anti-inflammatory effects observed with related compounds.
Energy metabolism, potentially affecting mitochondrial function and cellular energy production. The exact mechanisms require further investigation, but structural similarities to known metabolic regulators suggest potential effects in this area.
Membrane-dependent signaling pathways, through alteration of membrane physical properties and the function of membrane-bound receptors and enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume